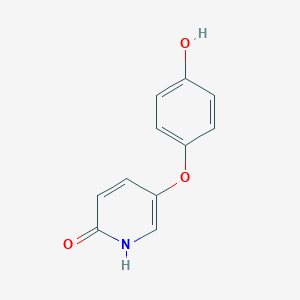

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenoxy)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12-7-10/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLPWRRHPOBIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one Core Structure

The construction of the 5-aryloxy-pyridin-2-one scaffold is a key challenge in the synthesis of the title compound. Modern synthetic methods have largely focused on the formation of the C-O ether linkage between a pyridinone precursor and a hydroquinone (B1673460) derivative.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond crucial for the synthesis of this compound. Two prominent strategies in this domain are the Buchwald-Hartwig amination-type C-O coupling and the Ullmann condensation.

The Buchwald-Hartwig C-O coupling reaction offers a versatile and efficient method for the synthesis of diaryl ethers under relatively mild conditions. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or phenol (B47542), catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. For the synthesis of this compound, this would involve the reaction of a 5-halo-1H-pyridin-2-one derivative with hydroquinone or a protected equivalent. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

Table 1: Representative Conditions for Buchwald-Hartwig C-O Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-120 |

| PdCl₂(dppf) | dppf | NaOt-Bu | Toluene | 80-100 |

The Ullmann condensation is a classical method for the formation of diaryl ethers, traditionally requiring harsh reaction conditions with high temperatures and stoichiometric copper. However, modern modifications, including the use of palladium catalysis, have rendered this reaction more practical. In a palladium-catalyzed Ullmann-type reaction, an aryl halide is coupled with a phenol in the presence of a palladium catalyst and a base. This approach can be applied to the synthesis of this compound by reacting a 5-halo-1H-pyridin-2-one with hydroquinone.

Photoredox Catalysis in Pyridinone Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. In the context of synthesizing this compound, photoredox catalysis can be envisioned for the crucial C-O bond formation step. This approach typically involves the generation of a radical intermediate from one of the coupling partners through a single-electron transfer (SET) process initiated by a photocatalyst upon light absorption. For instance, a pyridinonyl radical could be generated and subsequently coupled with a phenoxide. While specific applications to this exact molecule are not extensively documented, the general principles of photoredox-mediated C-O bond formation are well-established and offer a promising avenue for future synthetic explorations.

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to pyridinone derivatives. These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including palladium-catalyzed cross-coupling reactions. researchgate.netscirp.org The application of microwave irradiation to the Buchwald-Hartwig or Ullmann reactions for the synthesis of this compound can lead to shorter reaction times, and often, improved yields. researchgate.netscirp.org

Solvent-free or green solvent synthesis is another key aspect of green chemistry. The development of one-pot, multicomponent reactions under solvent-free conditions or in environmentally friendly solvents like water or ethanol (B145695) represents a significant advancement. nih.govresearchgate.net For the synthesis of the pyridinone core, such methods can reduce the environmental impact associated with the use of volatile organic compounds. nih.govresearchgate.net

Table 2: Comparison of Green Synthesis Approaches for Pyridinone Derivatives

| Method | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, potential for higher yields |

| Solvent-Free Synthesis | Reactions conducted without a solvent | Reduced waste, simplified work-up |

| Green Solvents (e.g., water, ethanol) | Use of environmentally benign solvents | Lower toxicity, improved safety profile |

Functionalization and Derivatization Strategies for this compound

Once the core structure of this compound is assembled, further modifications can be introduced to modulate its properties. These modifications can be targeted at either the pyridinone ring or the phenolic hydroxyl group.

Regioselective Modifications of the Pyridinone Ring

The pyridinone ring is susceptible to various electrophilic and nucleophilic substitution reactions. The electronic nature of the ring, influenced by the electron-donating phenoxy group at the 5-position and the electron-withdrawing carbonyl group, dictates the regioselectivity of these transformations.

Halogenation of the pyridinone ring can introduce a handle for further cross-coupling reactions. Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS). The position of halogenation will be directed by the existing substituents.

Nitration of the pyridinone ring can also be accomplished using standard nitrating agents. The nitro group can then be reduced to an amino group, providing a site for further derivatization.

Phenolic Hydroxyl Group Derivatization

The phenolic hydroxyl group of this compound is a versatile site for derivatization, allowing for the introduction of a wide range of functional groups.

O-Alkylation of the phenolic hydroxyl group can be achieved by reacting the compound with an alkyl halide in the presence of a base. This reaction converts the phenol into an ether, which can alter the compound's solubility and electronic properties.

Table 3: General Conditions for O-Alkylation of Phenols

| Alkylating Agent | Base | Solvent | Temperature |

| Alkyl iodide | K₂CO₃ | Acetone | Reflux |

| Alkyl bromide | NaH | DMF | Room Temperature |

| Dialkyl sulfate | NaOH | Water/DCM | Room Temperature |

O-Acylation of the phenolic hydroxyl group can be accomplished by reaction with an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This transformation yields an ester, which can serve as a prodrug moiety or modify the compound's biological activity.

Orthogonal Protection/Deprotection Methodologies

The structure of this compound contains a phenolic hydroxyl group, a pyridinone hydroxyl group (in its lactim tautomeric form), and an N-H group, all of which may require protection during synthetic manipulations. An orthogonal protection strategy is crucial, allowing for the selective removal of one protecting group in the presence of others under specific reaction conditions. bham.ac.uk

The synthesis of the diaryl ether linkage is a key step. One common approach is the Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction. In such a synthesis, it is often necessary to differentiate between the phenolic hydroxyl group and the pyridinone moiety. For instance, the phenolic hydroxyl group could be protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or a triisopropylsilyl (TIPS) group, which are readily cleaved by fluoride (B91410) ions (e.g., TBAF). libretexts.org The pyridinone's N-H could be protected with a group like a benzyl (B1604629) (Bn) or a p-methoxybenzyl (PMB) group, which are removable by hydrogenolysis or oxidation, respectively. libretexts.orgacs.org The pyridinone oxygen, if reacting in its lactim form, could be protected as a benzyl ether.

A hypothetical orthogonal strategy for the synthesis of this compound could involve the following steps:

Protection of 4-aminophenol (B1666318): The amino group is protected, for example, as a carbamate, and the hydroxyl group as a silyl ether.

Synthesis of the pyridinone ring: The protected 4-aminophenol is then used to construct the pyridinone ring system.

Diaryl ether formation: The resulting protected pyridinone is coupled with a suitably activated phenol derivative.

Sequential deprotection: The protecting groups are removed selectively to yield the final product.

The choice of protecting groups is critical and depends on the specific reaction conditions of the subsequent steps. The table below summarizes some common protecting groups and their cleavage conditions relevant to the synthesis of this compound.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Phenolic -OH | tert-Butyldimethylsilyl ether | TBDMS | F⁻ (e.g., TBAF) |

| Phenolic -OH | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) |

| Pyridinone N-H | p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ) or strong acid |

| Pyridinone N-H | Carbamate (e.g., Boc) | Boc | Acid (e.g., TFA) |

This orthogonality allows for the selective functionalization of different parts of the molecule, which is essential for creating a library of derivatives for structure-activity relationship studies. The ability to convert one protecting group into another, for instance, a para-siletanylbenzyl (PSB) ether into a PMB ether, adds further flexibility to these synthetic strategies. acs.org

Stereoselective Synthesis and Chiral Analogues of this compound

While this compound itself is achiral, the introduction of substituents on the pyridinone or the phenoxy ring can create chiral centers. Furthermore, restricted rotation around the C-O bond of the diaryl ether linkage can lead to atropisomerism, a form of axial chirality. The synthesis of enantiomerically pure analogues is of significant interest in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

Recent advances have demonstrated the N-heterocyclic carbene (NHC)-catalyzed enantioselective synthesis of axially chiral diaryl ethers through desymmetrization of prochiral precursors. nih.govresearchgate.net This methodology could potentially be adapted to synthesize atropisomeric analogues of this compound. Such a strategy would involve the synthesis of a prochiral diaryl ether with ortho-substituents on one of the aryl rings to create a significant rotational barrier.

For the synthesis of chiral pyridinone derivatives, asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Another approach involves the enantiospecific synthesis of pyridinones from amino acids, utilizing a gold-catalyzed cyclization that proceeds with excellent stereocontrol. figshare.com These methods could be employed to prepare chiral building blocks for the synthesis of chiral analogues of the target molecule.

The following table outlines potential strategies for introducing chirality into the this compound scaffold.

| Chiral Element | Synthetic Strategy | Key Features |

| Atropisomerism (Axial Chirality) | NHC-catalyzed atroposelective esterification of a prochiral diaryl ether precursor | High enantioselectivity, mild conditions. nih.gov |

| Chiral Center on Pyridinone Ring | Asymmetric synthesis from chiral amino acid precursors | Gold-catalyzed cyclization, excellent stereocontrol. figshare.com |

| Chiral Center on Pyridinone Ring | Asymmetric hydrogenation of a substituted pyridinone precursor | Transition-metal catalysis, high enantioselectivity. |

These stereoselective syntheses are crucial for exploring the three-dimensional pharmacophore of potential drug candidates based on the this compound scaffold.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. nih.gov These benefits are particularly relevant for the synthesis of pharmaceutical intermediates.

The synthesis of the diaryl ether component of this compound can be adapted to a continuous flow process. For example, a high-yielding, fluoride-mediated SNAr reaction for diaryl ether synthesis has been successfully translated from batch to a fixed-bed continuous flow process using a polymer-supported fluoride reagent in supercritical carbon dioxide (scCO₂). rsc.orgnih.gov This approach offers an environmentally benign alternative to conventional solvents.

Similarly, the synthesis of the pyridinone ring itself is amenable to flow chemistry. Continuous flow methods for the synthesis of substituted pyrimidines, which share structural similarities with pyridinones, have been reported using iron-catalyzed annulation reactions. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purities of the desired pyridinone derivatives. nih.gov

A potential continuous flow synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification at each stage.

| Synthetic Step | Flow Chemistry Approach | Potential Advantages |

| Diaryl Ether Formation | SNAr reaction in a packed-bed reactor with a polymer-supported reagent | High conversion, easy product separation, use of scCO₂ as a green solvent. rsc.org |

| Pyridinone Ring Synthesis | Annulation reaction in a microreactor | Precise temperature control, short reaction times, improved yields and selectivity. |

| Multi-step Synthesis | Telescoped reactions in a continuous flow system | Reduced manual handling, increased efficiency, potential for automation. |

The implementation of continuous flow technology could significantly streamline the production of this compound and its analogues, making the process more efficient and cost-effective for large-scale manufacturing.

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis. Enzymes can be used to perform specific transformations, such as stereoselective reactions, under mild conditions, often with high enantiomeric excess. nih.gov

For the synthesis of chiral analogues of this compound, lipases are particularly useful for the kinetic resolution of racemic alcohols or the desymmetrization of prochiral diols. nih.gov For instance, a racemic precursor containing a hydroxyl group on either the pyridinone or the phenoxy moiety could be resolved using a lipase-catalyzed acylation or hydrolysis. Lipase PS from Pseudomonas cepacia and CAL-B from Candida antarctica are commonly used for such resolutions and have been shown to be effective for a wide range of substrates, including those with remote stereogenic centers. rsc.orgmdpi.com

A potential chemoenzymatic route to an enantiomerically enriched precursor could involve the following:

Chemical synthesis of a racemic alcohol precursor of either the pyridinone or the hydroxyphenoxy fragment.

Lipase-catalyzed kinetic resolution to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. nih.gov

Further chemical transformations of the separated enantiomers to construct the final chiral analogue of this compound.

The table below presents some enzyme classes and their potential applications in the synthesis of chiral precursors for this compound.

| Enzyme Class | Reaction Type | Potential Application |

| Lipases | Kinetic Resolution (Acylation/Hydrolysis) | Resolution of racemic alcohols on the pyridinone or phenoxy rings. polimi.it |

| Dehydrogenases | Asymmetric Reduction | Stereoselective reduction of a ketone precursor to a chiral alcohol. cabidigitallibrary.org |

| Transaminases | Asymmetric Amination | Synthesis of chiral amino-substituted precursors from prochiral ketones. oup.com |

These chemoenzymatic strategies provide a powerful and sustainable approach to accessing enantiomerically pure derivatives of this compound, which are valuable for the development of new therapeutic agents. cabidigitallibrary.orgresearchgate.net

Computational and Theoretical Studies of 5 4 Hydroxyphenoxy 1h Pyridin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Detailed quantum chemical calculations for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one are not currently available in published literature. Such studies would typically involve the following analyses:

DFT investigations would provide insights into the optimized geometry, vibrational frequencies, and electronic properties of the molecule. Key parameters often calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. While DFT is a common method for studying pyridinone derivatives, specific results for this compound have not been reported.

An MEP map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This analysis is valuable for predicting how the molecule might interact with biological receptors or other molecules. Without specific calculations, a conceptual MEP map cannot be accurately generated for this compound.

FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability. Data on the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are not presently available.

Molecular Dynamics Simulations of this compound and its Interactions

Specific molecular dynamics simulation studies for this compound have not been found in the scientific literature. These simulations would provide a dynamic picture of the molecule's behavior over time.

Conformational analysis through molecular dynamics would explore the different spatial arrangements (conformers) of the molecule and their relative stabilities. This is particularly important for understanding the flexibility of the molecule, which can influence its biological activity.

Molecular dynamics simulations are also used to study the influence of different solvents on the molecule's conformation and stability. The behavior of this compound in various solvent environments, such as water or organic solvents, has yet to be reported.

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico methods are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These predictions are crucial for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

Ligand-Target Docking Simulations (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation and conformation of one molecule when bound to another to form a stable complex. semanticscholar.orgwestminster.ac.uknih.gov In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. nih.gov This process is fundamental to structure-based drug design. nih.gov

The primary goals of molecular docking are twofold: to accurately predict the three-dimensional pose (conformation, position, and orientation) of the ligand within the binding site and to estimate the strength of the interaction, commonly referred to as the binding affinity. nih.gov The methodology can be broken down into two key, interrelated steps:

Sampling: This involves generating a large number of possible binding poses of the ligand within the receptor's active site. nih.gov Various sampling algorithms are employed to explore the vast conformational space of the ligand and its possible orientations. Common algorithms include Monte Carlo methods, genetic algorithms, and fragment-based approaches. nih.gov

Scoring: Each generated pose is evaluated using a scoring function, which is a mathematical model that estimates the binding free energy of the protein-ligand complex. nih.gov The score helps to rank the different poses, with the assumption that the highest-ranking conformation represents the most likely binding mode. nih.gov Scoring functions are critical for evaluating the binding affinity and prioritizing compounds for further experimental testing. mdpi.com

While traditional docking often treats the protein receptor as a rigid structure, more advanced methods now incorporate receptor flexibility to better mimic the dynamic nature of biological systems, a concept known as induced-fit docking. nih.gov

Table 1: Conceptual Framework of Ligand-Target Docking Simulations

| Step | Objective | Key Methodologies |

|---|---|---|

| 1. Target Preparation | Prepare the 3D structure of the protein for docking. | X-ray crystallography or homology modeling; removal of water molecules; addition of hydrogen atoms; assignment of charges. |

| 2. Ligand Preparation | Generate a 3D conformation of the ligand. | Energy minimization; assignment of atomic charges and rotational bonds. |

| 3. Sampling Algorithm | Explore possible binding poses of the ligand in the target's active site. | Genetic Algorithms (GA), Monte Carlo (MC) simulations, Molecular Dynamics (MD). nih.govnih.gov |

| 4. Scoring Function | Estimate the binding affinity for each pose and rank them. | Force-field based, empirical, and knowledge-based scoring functions. nih.gov |

| 5. Pose Analysis | Analyze the top-ranked poses to understand key molecular interactions. | Identification of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

Pharmacophore Modeling for Pyridinone Derivatives

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a powerful tool in drug discovery for identifying the key molecular features responsible for a compound's activity. mdpi.com

For pyridinone derivatives, which are recognized as versatile scaffolds in medicinal chemistry, pharmacophore models are crucial for guiding the design of new analogs with enhanced potency and selectivity. nih.gov The pyridinone core itself can serve as both a hydrogen bond donor and acceptor. nih.gov Studies on various pyridinone derivatives, particularly those targeting protein kinases, have revealed common pharmacophoric features. nih.gov For instance, in PIM-1 kinase inhibitors, the carbonyl group of the pyridone ring often forms a critical hydrogen bond interaction with hinge region residues like Lys67. nih.govresearchgate.net

Pharmacophore models can be developed using two main approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their biological activity.

Structure-Based Modeling: When the 3D structure of the protein-ligand complex is available, this approach involves identifying the key interaction points between the ligand and the active site of the protein.

These models serve as 3D queries for virtual screening of large compound libraries to identify new molecules that possess the required pharmacophoric features, thus prioritizing them for synthesis and biological evaluation. mdpi.com

Table 2: Common Pharmacophoric Features in Pyridinone Derivatives (Kinase Inhibitor Focused)

| Pharmacophoric Feature | Description | Potential Interacting Residue Type |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the pyridinone ring. | Amine or hydroxyl groups (e.g., Lysine, Serine). nih.gov |

| Hydrogen Bond Donor (HBD) | The N-H group of the pyridinone ring. | Carbonyl oxygen in protein backbone (e.g., Glutamate). nih.gov |

| Aromatic Ring (AR) | The pyridinone ring itself and attached aryl groups. | Aromatic residues (e.g., Phenylalanine, Tyrosine) for π-π stacking. |

| Hydrophobic Center (HY) | Aryl or alkyl substituents on the pyridinone core. | Hydrophobic pockets lined with nonpolar residues (e.g., Leucine, Valine). |

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Development)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netneovarsity.org The fundamental principle is that the structural properties of a molecule, such as its geometry, electronic properties, and hydrophobicity, determine its biological activity. neovarsity.org For pyridinone derivatives, QSAR studies can elucidate the key structural features that influence their activity against a specific target, guiding the rational design of more potent compounds.

The development of a robust and predictive QSAR model is a systematic process that involves several critical steps, from data curation to rigorous validation. semanticscholar.orgnih.govuniroma1.it

Data Set Preparation: A high-quality dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is collected. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. researchgate.net

Molecular Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the chemical structure, including constitutional, topological, geometric, electrostatic, and quantum-chemical properties. researchgate.netresearchgate.net

Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors that have the greatest correlation with the biological activity is selected. This step is crucial to avoid overfitting the model.

Model Generation: A mathematical equation is generated to correlate the selected descriptors (independent variables) with the biological activity (dependent variable). neovarsity.org Various statistical and machine learning methods can be used, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). neovarsity.org

Model Validation: The generated model must be rigorously validated to ensure its statistical significance and predictive ability. semanticscholar.orgnih.gov

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's robustness using the training set data alone. researchgate.netneovarsity.org

External Validation: The model's predictive performance is evaluated using the independent test set, which was not used during model development. semanticscholar.orgnih.gov A high correlation between the predicted and experimental activities for the test set indicates a reliable model. researchgate.net

Table 3: Methodological Workflow for QSAR Model Development

| Phase | Step | Description |

|---|---|---|

| 1. Pre-processing | Data Collection & Curation | Gather a congeneric series of compounds with reliable biological activity data. Cleanse data for errors. |

| Dataset Division | Split the dataset into a training set (typically 70-80%) and a test set (20-30%). researchgate.net | |

| 2. Model Building | Descriptor Calculation | Compute a wide range of molecular descriptors (e.g., physicochemical, topological, electronic). researchgate.net |

| Feature Selection | Identify and select the most relevant descriptors that correlate with activity. | |

| Model Generation | Apply a statistical or machine learning algorithm to build the mathematical model. neovarsity.org | |

| 3. Validation | Internal Validation | Assess the model's robustness and stability using methods like cross-validation (q²). researchgate.netuniroma1.it |

| External Validation | Evaluate the model's predictive power on the external test set (R²_pred). nih.gov | |

| Applicability Domain | Define the chemical space in which the model can make reliable predictions. nih.gov |

Predictive Modeling of Synthetic Pathways for this compound

Predictive modeling of synthetic pathways, often referred to as computer-aided synthesis planning (CASP), utilizes computational algorithms to propose viable synthetic routes for a target molecule. nih.gov This process, known as retrosynthesis, involves breaking down the target molecule into simpler, commercially available precursors through a series of known chemical reactions. nih.govcas.org For a molecule like this compound, these tools can help chemists devise efficient and novel synthetic strategies.

Modern retrosynthesis prediction models generally fall into two categories:

Template-Based Models: These models rely on a vast database of reaction rules or "templates" that have been manually or automatically extracted from the chemical literature. nih.gov The software matches substructures within the target molecule to these templates to suggest possible disconnections.

Template-Free Models: These newer approaches, often based on machine learning and neural networks (like sequence-to-sequence models), treat retrosynthesis as a "translation" problem. nih.gov They learn the underlying patterns of chemical reactivity directly from large reaction databases without explicit rules, allowing them to potentially discover novel disconnections. nih.gov

For this compound, a retrosynthesis program would analyze its structure and propose key bond disconnections. Potential strategic disconnections could include:

C-O Ether Bond Disconnection: Breaking the ether linkage between the pyridinone and hydroxyphenyl rings. This would lead to two key precursors: a 5-halo-1H-pyridin-2-one (or a related derivative with a leaving group) and hydroquinone (B1673460). The forward reaction would likely be a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig coupling).

Pyridinone Ring Formation: Deconstructing the pyridinone ring itself. There are numerous established methods for synthesizing 2-pyridinone cores, often involving cyclization reactions of acyclic precursors. nih.govfrontiersin.org A predictive model might suggest a pathway starting from precursors like malonic acid derivatives and an appropriate amine or enamine. nih.gov

These computational tools can generate multiple potential synthetic routes, which can then be evaluated by chemists based on factors like the cost and availability of starting materials, reaction yields, and stereoselectivity. cas.orgsynthiaonline.com

Table 4: Conceptual Framework for Predictive Synthesis Modeling

| Component | Description | Example for this compound |

|---|---|---|

| Input | The 3D structure or chemical representation (e.g., SMILES) of the target molecule. | Structure of this compound. |

| Algorithm | A retrosynthesis engine, either template-based or template-free. nih.gov | The algorithm identifies potential bond disconnections (e.g., C-O ether bond). |

| Database | A large collection of known chemical reactions and commercially available starting materials. synthiaonline.comelsevier.com | The model checks if the proposed precursors (e.g., hydroquinone) are available. |

| Output | One or more potential synthetic pathways, presented as a tree of reactions. | A proposed route starting from hydroquinone and a 5-halopyridinone derivative. |

| User Refinement | Options for the chemist to guide the prediction by specifying constraints. cas.orgelsevier.com | Setting a maximum price for starting materials or excluding certain reaction types. |

Mechanistic Investigations of 5 4 Hydroxyphenoxy 1h Pyridin 2 One in Biological Systems in Vitro/cellular Level

Elucidation of Molecular Targets and Binding Mechanisms

Identifying the direct molecular targets and characterizing the binding interactions of a compound are foundational steps in mechanistic pharmacology. For 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one, this involves a combination of enzymatic, receptor, and computational studies.

The structural features of this compound, particularly the pyridinone ring, are present in many known enzyme inhibitors, especially those targeting kinase families. nih.govnih.gov A conceptual investigation into its enzyme inhibitory potential would begin with screening against a panel of relevant enzymes to identify potential targets.

Once a target enzyme is identified, detailed kinetic studies are performed to determine the potency and mechanism of inhibition. The half-maximal inhibitory concentration (IC50) provides a measure of potency, while further kinetic assays can elucidate the mode of inhibition—be it competitive, non-competitive, uncompetitive, or mixed. sci-hub.sekhanacademy.org These mechanisms are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex, which is reflected in changes to the Michaelis constant (Km) and maximum velocity (Vmax) of the enzymatic reaction. khanacademy.org For instance, a competitive inhibitor would increase the apparent Km without affecting Vmax, as its effect can be overcome by high concentrations of the substrate. youtube.com

Table 1: Conceptual Enzyme Inhibition Profile of this compound This table presents hypothetical data for illustrative purposes.

| Enzyme Target | IC50 (nM) | Ki (nM) | Mechanism of Action |

|---|---|---|---|

| Src Tyrosine Kinase | 150 | 75 | ATP-Competitive |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 450 | 220 | ATP-Competitive |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 800 | N/A | Non-competitive |

| Cyclooxygenase-2 (COX-2) | >10,000 | N/A | Not Active |

In addition to enzymatic targets, small molecules can exert their effects by binding to cell surface or intracellular receptors. Receptor binding assays are employed to determine the affinity and selectivity of a compound for a panel of receptors. These assays often use a radiolabeled or fluorescently-labeled ligand known to bind to the receptor of interest and measure the ability of the test compound to displace it. nih.gov

The dissociation constant (Kd) is a key parameter derived from these studies, indicating the concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies higher binding affinity. For this compound, a conceptual screening could assess its affinity for various G-protein coupled receptors (GPCRs), nuclear receptors, or ligand-gated ion channels.

Table 2: Conceptual Receptor Binding Affinity of this compound This table presents hypothetical data for illustrative purposes.

| Receptor Target | Binding Affinity (Kd, nM) | Assay Type |

|---|---|---|

| Estrogen Receptor α (ERα) | 850 | Radioligand Displacement |

| Dopamine D2 Receptor | >20,000 | Radioligand Displacement |

| Beta-2 Adrenergic Receptor | >20,000 | Radioligand Displacement |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 1,200 | Fluorescence Polarization |

To visualize the binding of this compound at an atomic level, computational methods such as molecular docking and molecular dynamics simulations are invaluable. researchgate.netresearchgate.net These techniques model the compound within the three-dimensional structure of its target protein, predicting the most favorable binding pose and identifying the key intermolecular interactions that stabilize the complex. nih.govnih.gov

Key interactions typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. volkamerlab.org For example, the hydroxyl group of the phenoxy moiety and the N-H and carbonyl groups of the pyridinone ring could act as hydrogen bond donors and acceptors. The aromatic rings are capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket.

Table 3: Predicted Molecular Interactions between this compound and a Hypothetical Kinase ATP-Binding Site This table presents hypothetical data for illustrative purposes.

| Functional Group of Ligand | Interacting Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Pyridinone N-H | Glutamate (Glu91) | Hydrogen Bond (Donor) | 2.8 |

| Pyridinone C=O | Cysteine (Cys90) | Hydrogen Bond (Acceptor) | 3.1 |

| Phenoxy Hydroxyl (-OH) | Aspartate (Asp161) | Hydrogen Bond (Donor/Acceptor) | 2.9 |

| Pyridinone Ring | Leucine (Leu24) | Hydrophobic Interaction | 3.8 |

| Phenoxy Ring | Phenylalanine (Phe160) | π-π Stacking | 4.2 |

Cellular Pathway Modulation Studies

Beyond direct target engagement, it is essential to understand how a compound affects the complex network of intracellular signaling pathways. These studies bridge the gap between molecular interactions and cellular responses.

If this compound inhibits a key signaling enzyme like a protein kinase, it would be expected to modulate the downstream signaling cascade. The activity of signaling pathways, such as the mitogen-activated protein kinase (MAPK) or the phosphoinositide 3-kinase (PI3K)/AKT pathways, is often regulated by a series of phosphorylation events. mdpi.com

Techniques like Western blotting with phospho-specific antibodies, enzyme-linked immunosorbent assays (ELISA), or proteomic approaches such as mass spectrometry can be used to quantify the phosphorylation status of key proteins within these cascades following cellular treatment with the compound. A reduction in the phosphorylation of a downstream substrate would provide evidence that the compound is engaging its target and inhibiting the pathway in a cellular context.

Table 4: Conceptual Effect of this compound on Key Signaling Proteins in a Cancer Cell Line This table presents hypothetical data for illustrative purposes, showing relative phosphorylation after 6 hours of treatment.

| Signaling Protein | Pathway | Change in Phosphorylation (vs. Control) | Method of Detection |

|---|---|---|---|

| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK | - 65% | Western Blot |

| p-AKT (Ser473) | PI3K/AKT | - 15% | Western Blot |

| p-p38 (Thr180/Tyr182) | MAPK/p38 | - 72% | ELISA |

| p-STAT3 (Tyr705) | JAK/STAT | - 5% | Western Blot |

The modulation of signaling pathways ultimately leads to changes in gene expression, which dictates the cellular phenotype. Transcriptomic technologies, such as DNA microarrays or RNA-sequencing (RNA-Seq), provide a global, unbiased view of the changes in messenger RNA (mRNA) levels in response to compound treatment.

This approach can reveal entire gene networks and biological processes that are affected by this compound. For example, if the compound inhibits a pro-proliferative signaling pathway, one might expect to see downregulation of genes involved in cell cycle progression (e.g., cyclins) and upregulation of genes involved in apoptosis (e.g., caspases). This provides a comprehensive fingerprint of the compound's cellular mechanism of action.

Table 5: Conceptual Gene Expression Changes in a Cell Line Treated with this compound This table presents hypothetical data for illustrative purposes.

| Gene Symbol | Gene Name | Biological Process | Fold Change (log2) |

|---|---|---|---|

| CCND1 | Cyclin D1 | Cell Cycle Progression | -2.5 |

| FOS | Fos Proto-Oncogene | Signal Transduction, Proliferation | -3.1 |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -2.8 |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell Cycle Arrest | +2.1 |

| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis | +1.8 |

Proteomic Analysis of Cellular Responses

Proteomics, the large-scale study of proteins, offers a powerful lens through which to view the cellular perturbations caused by a bioactive compound like this compound. creative-proteomics.com By analyzing the global changes in protein expression, post-translational modifications, and protein-protein interactions, researchers can gain deep insights into the compound's mechanism of action (MOA). creative-proteomics.comnih.gov While specific proteomic data for this compound is not extensively available in public literature, the application of established proteomic workflows can elucidate its biological effects.

A common approach involves treating a relevant cell line with the compound and comparing its proteome to an untreated control group. High-resolution mass spectrometry is a cornerstone of this analysis, offering high sensitivity and the ability to monitor thousands of proteins at once. creative-proteomics.com Techniques such as Thermal Proteome Profiling (TPP) can identify direct protein targets by observing changes in protein thermal stability upon ligand binding. nih.gov For instance, a study on the drug hydroxychloroquine (B89500) used quantitative proteomics and TPP to identify potential binding targets and revealed effects on autophagy-related proteins and cancer progression pathways. mdpi.com

Furthermore, proteomic analysis can identify downstream effects and pathway modulation. If this compound were to induce oxidative stress, for example, proteomic methods could identify specific proteins that are post-translationally modified, such as through the formation of adducts with lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE) or through nitrotyrosine modifications. nih.gov Such analyses have been used to identify proteins related to cytoskeleton structure and protein folding as targets of oxidative damage in disease models. nih.gov This level of detail allows for the construction of a comprehensive "proteomic signature" that can reveal both on-target and off-target effects, helping to build a detailed picture of the compound's cellular impact. nih.govnih.gov

High-Throughput Screening Methodologies for Biological Activity (General Principles)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of tens of thousands to millions of chemical compounds for a specific biological or biochemical activity. wikipedia.orgaragen.com This process leverages automation, robotics, and sophisticated data analysis to identify "hits"—compounds that modulate a biological target in a desired manner. bmglabtech.com HTS does not typically identify fully developed drugs but rather provides promising "lead" compounds that serve as the starting point for further optimization in the drug discovery pipeline. bmglabtech.com

The HTS process is highly systematized and can be broken down into several key stages. It begins with the development of a robust and reproducible assay that can be miniaturized, typically into 96-, 384-, or 1536-well microplate formats. wikipedia.orgthe-scientist.com An integrated automation system, including liquid handlers and robotic arms, then manages the precise addition of reagents, compounds from a chemical library, and cells or enzymes to these plates. the-scientist.com After an incubation period, a detector or plate reader measures the assay signal (e.g., fluorescence, luminescence, absorbance) to determine the effect of each compound. bmglabtech.com

Effective HTS campaigns rely on rigorous quality control, utilizing positive and negative controls to ensure data reliability. wikipedia.org The vast amounts of data generated are processed by specialized software to identify statistically significant hits. nih.gov These initial hits then undergo secondary screening and validation to confirm their activity and eliminate false positives, leading to a smaller, more refined set of compounds for further investigation. aragen.com

| Stage | Description | Key Technologies | Objective |

|---|---|---|---|

| Assay Development & Miniaturization | Designing a robust, sensitive, and reproducible biological assay suitable for automation and small volumes. | Microtiter plates (96, 384, 1536-well), sensitive detection methods (e.g., fluorescence, luminescence). | Create a reliable and scalable screening test. |

| Library Screening | Automated testing of large collections (libraries) of chemical compounds against the biological target. | Robotics, automated liquid handlers, compound management systems. | Identify initial "hits" from a large pool of candidates. bmglabtech.com |

| Data Acquisition & Analysis | High-speed measurement of assay signals and computational analysis to identify active compounds. | Automated plate readers, data processing software, statistical analysis tools. | Process large datasets to distinguish true hits from noise. nih.gov |

| Hit Confirmation & Validation | Re-testing initial hits, often in different assay formats, to confirm activity and rule out false positives. | Dose-response curve generation, secondary and orthogonal assays. | Generate a validated list of promising lead compounds. |

Structure-Activity Relationships (SAR) for Biological Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule and observing the resulting changes in potency, selectivity, or efficacy, researchers can develop a model that guides the rational design of more effective therapeutic agents. mdpi.com For a molecule like this compound, SAR analysis would focus on how modifications to the pyridinone ring, the phenoxy group, and the linking ether affect its interaction with a biological target.

The pyridinone scaffold itself is recognized as a valuable building block in drug design because it can serve as both a hydrogen bond donor and acceptor, and its physicochemical properties can be readily manipulated. nih.gov SAR studies on various pyridinone and pyridine (B92270) derivatives have demonstrated that even minor structural changes can lead to significant differences in biological outcomes, such as antiproliferative or enzyme inhibitory activity. nih.govresearchgate.net

The specific placement and nature of chemical substituents on the this compound scaffold are critical determinants of its biological activity. Positional scanning involves moving a functional group to different locations on the molecular framework to find the optimal position for target interaction. For example, the location of the hydroxyphenoxy group at the 5-position of the pyridinone ring is a key feature. Changing its position to the 3-, 4-, or 6-position would likely alter the molecule's geometry and its ability to bind to a target.

The effects of substituents on the phenyl ring are also crucial. Studies on related pyridine derivatives have shown that the number and position of functional groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) can dramatically impact activity. nih.gov Generally, adding electron-donating or electron-withdrawing groups, halogens, or bulky hydrophobic groups can influence properties such as binding affinity, solubility, and cell permeability. nih.govnih.gov For instance, research on pyridine permeability across Caco-2 cell monolayers showed that substituting the parent pyridine with different groups could alter its permeability by nearly 20-fold. nih.gov Hydrophobic substituents like methyl or phenyl groups can affect activity, with their impact often depending on their position on the ring. mdpi.comnih.gov

| Scaffold Position | Substituent Type | General Effect on Activity/Property | Reference Example |

|---|---|---|---|

| Phenyl Ring | Hydroxyl (-OH) | Can increase hydrogen bonding potential and antiproliferative activity. nih.gov | Insertion of -OH groups in pyridine derivatives reduced IC50 values against cancer cell lines. nih.gov |

| Phenyl Ring | Methoxy (-OCH3) | Increasing the number of -OCH3 groups can enhance antiproliferative activity. nih.gov | Pyridine derivatives with more -OCH3 groups showed lower IC50 values. nih.gov |

| Pyridine Ring | Halogens (e.g., -F, -Cl) | Can modulate electronic properties and membrane permeability; effects are position-dependent. nih.gov | 3-F substitution increased pyridine permeability, while 3-Cl substitution decreased it. nih.gov |

| Pyridine Ring | Hydrophobic Groups (e.g., -CH3, Phenyl) | Can enhance binding in hydrophobic pockets and improve activity. mdpi.com | Introduction of a hydrophobic methyl group improved the biological activity of a pyridin-2-one derivative. mdpi.com |

| Pyridine Ring | Amino (-NH2) | Positional changes have a major effect; 4-NH2 substitution greatly reduced permeability compared to 3-NH2. nih.gov | The position of an amino group significantly altered the Caco-2 permeability of pyridine. nih.gov |

Beyond the static placement of functional groups, the three-dimensional shape, or conformation, of a molecule is paramount for its ability to bind effectively to a biological target. For a flexible molecule like this compound, the ether linkage allows for considerable rotational freedom between the pyridinone and phenoxy rings. This flexibility enables the molecule to adopt various conformations, one or more of which may be the "bioactive conformation" required for optimal fitting into the target's binding site.

Two primary models describe ligand-target binding: "induced fit," where the binding of the ligand induces a conformational change in the target protein, and "conformational selection," where the protein naturally exists in an equilibrium of different conformations, and the ligand preferentially binds to and stabilizes the one that it fits best. nih.gov The ability of this compound to explore different conformational states could be advantageous, allowing it to adapt to the specific topology of a binding pocket.

Computational methods like molecular dynamics (MD) simulations are invaluable for exploring these conformational possibilities. mdpi.com MD simulations can model the dynamic movements of the molecule over time, both in solution and when interacting with a target protein, helping to identify low-energy, stable conformations that are likely to be relevant for binding. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the bioactive conformation within the binding site. mdpi.com

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms

Experimental evaluation of cellular uptake is often conducted using in vitro models such as the Caco-2 cell monolayer assay, which simulates the human intestinal epithelium and is a standard for assessing passive permeability. nih.gov To determine intracellular distribution, techniques like fluorescence microscopy can be employed if the compound is naturally fluorescent or has been labeled with a fluorescent tag. researchgate.net These methods can reveal whether the compound accumulates in specific organelles, such as the mitochondria or lysosomes, or if it is distributed throughout the cytoplasm and nucleus. nih.govrsc.org Understanding where a compound localizes within the cell is a key step in identifying its molecular target and mechanism of action.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its identity and purity. outsourcedpharma.com For 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one (molecular formula: C₁₁H₉NO₃), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the generation of intact molecular ions with minimal fragmentation. In positive-ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule, [M+H]⁺. In negative-ion mode, owing to the acidic phenolic hydroxyl group, it would likely be observed as the deprotonated molecule, [M-H]⁻.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for less soluble compounds or for high-throughput screening. While less common for small molecules like the one , it could be employed, and would similarly be expected to produce intact molecular ions.

Table 1: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₀NO₃⁺ | 204.0655 |

| [M+Na]⁺ | C₁₁H₉NNaO₃⁺ | 226.0475 |

| [M-H]⁻ | C₁₁H₈NO₃⁻ | 202.0499 |

Note: These are theoretical values. Observed values in an experimental setting would be expected to be within a few parts per million (ppm) of the calculated masses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of its constituent parts. researchgate.net

For this compound, fragmentation of the [M+H]⁺ ion would likely proceed via cleavage of the ether bond, which is a common fragmentation pathway for phenoxy derivatives. mdpi.com This would be expected to yield characteristic fragment ions corresponding to the pyridinone and phenoxy moieties.

Table 2: Plausible MS/MS Fragmentation Pathways for [C₁₁H₁₀NO₃]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 204.0655 | 110.0390 | C₆H₅O• | Cleavage of the ether bond, retaining the pyridinone moiety |

| 204.0655 | 95.0651 | C₅H₅NO₂ | Cleavage of the ether bond, retaining the phenoxy moiety |

Note: This table represents predicted fragmentation patterns. The actual observed fragments and their relative intensities would provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. outsourcedpharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, and potentially nitrogen (¹⁵N) signals, in the this compound molecule.

1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HMQC, HMBC, NOESY) NMR Techniques

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons on the pyridinone ring, the phenoxy ring, the N-H proton of the pyridinone, and the O-H proton of the phenol (B47542).

¹³C NMR: The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms. The spectrum would show signals for the carbonyl carbon of the pyridinone, the aromatic carbons of both rings, and the carbons bearing oxygen and nitrogen atoms.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atom in the pyridinone ring. harvard.edu

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the pyridinone and phenoxy rings. nih.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the phenoxy and pyridinone rings via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing information about the 3D conformation of the molecule in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| 1 (N-H) | ~11.5 | - | C2, C6 |

| 2 (C=O) | - | ~165.0 | H3, H4 |

| 3 | ~6.5 | ~110.0 | C2, C4, C5 |

| 4 | ~7.4 | ~140.0 | C2, C3, C5, C6 |

| 5 | - | ~145.0 | H3, H4, H6, C1' |

| 6 | ~7.2 | ~120.0 | C2, C4, C5 |

| 1' | - | ~150.0 | H2'/H6', H3'/H5' |

| 2'/6' | ~7.0 | ~118.0 | C1', C3'/C5', C4' |

| 3'/5' | ~6.8 | ~116.0 | C1', C2'/C6', C4' |

| 4' | - | ~155.0 | H2'/H6', H3'/H5' |

| 4'-OH | ~9.5 | - | C3'/C5', C4' |

Note: These are estimated chemical shift values based on known data for similar structures. Actual values may vary depending on the solvent and other experimental conditions. researchgate.netnih.gov

Solid-State NMR for Crystalline Forms

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable technique for their characterization. Unlike solution-state NMR which provides an average structure, ssNMR can distinguish between different packing arrangements in the solid state. This technique is particularly sensitive to subtle changes in conformation and intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a precise three-dimensional map of the atomic positions within the crystal lattice. nih.gov For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, including bond lengths, bond angles, and the dihedral angle between the pyridinone and phenoxy rings. This technique would provide the absolute conformation of the molecule in the solid state and reveal details of intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which govern the crystal packing.

Single-Crystal X-ray Diffraction (SCXRD)

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Such studies would be essential for unequivocally confirming its molecular structure, stereochemistry, and intramolecular geometry, as well as understanding its intermolecular interactions in the solid state.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

There are no published studies on the polymorphism of this compound using Powder X-ray Diffraction (PXRD). Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science research. A PXRD analysis would be the primary method to identify, differentiate, and characterize potential polymorphs of this compound, but no such investigations have been reported.

Advanced Chromatographic Techniques for Separation and Quantification in Research

No specific chromatographic methods for the separation or quantification of this compound have been detailed in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

No validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound are available in published research. Developing such a method would involve optimizing parameters like the stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid), and detection method (e.g., UV-Vis, Diode Array Detector [DAD], Mass Spectrometry [MS]). However, no such developmental or validation studies have been reported.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The scientific literature contains no reports on the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound or its potential volatile byproducts and impurities. Due to the compound's relatively low volatility and the presence of hydroxyl and N-H groups, GC-MS analysis would likely require derivatization to increase its thermal stability and volatility, but no such methods have been described.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, Supercritical Fluid Chromatography (SFC) for the purpose of chiral separation is not applicable to this compound in its native form. No research has been published on the chiral separation of any derivatives of this compound.

Spectroscopic Methods for Investigating Molecular Interactions

There is a lack of published research employing spectroscopic techniques to investigate the specific molecular interactions of this compound, such as hydrogen bonding, π-π stacking, or interactions with biological macromolecules. While standard spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) are likely generated upon its synthesis, advanced studies focusing on its non-covalent interactions have not been reported in the literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govyoutube.com It provides precise data on the rates of association and dissociation, which are essential for determining the binding affinity of a compound to its target. researchgate.net

In a typical SPR experiment to study this compound, a purified target protein (the ligand) is immobilized on the surface of a sensor chip. researchgate.net Subsequently, solutions containing varying concentrations of this compound (the analyte) are flowed over this surface. youtube.com Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram. nih.govyoutube.com The sensorgram plots response units (RU), proportional to the bound mass, against time.

The association phase shows the binding of the analyte as it is injected, while the dissociation phase shows the complex falling apart after the injection is replaced with a buffer solution. sprpages.nl By fitting these curves to kinetic models, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be determined. The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ. researchgate.net

Illustrative Research Findings:

An SPR analysis was hypothetically performed to characterize the binding of this compound to a target kinase, Protein Kinase X. The resulting kinetic parameters reveal a moderate-affinity interaction with a relatively fast association rate and a slow dissociation rate, the latter suggesting a stable binding complex.

| Analyte Concentration (nM) | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) | Affinity Constant (Kₗ) (nM) |

|---|---|---|---|

| 10 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 50 |

| 25 | |||

| 50 | |||

| 100 | |||

| 200 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for quantifying the thermodynamic parameters of binding interactions in solution. unizar.es It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). mdpi.com

In a hypothetical ITC experiment, a solution of this compound is titrated in small, precise injections into a sample cell containing a solution of the target protein at a constant temperature. researchgate.net Each injection triggers a heat change corresponding to the binding of the compound to the protein. As the protein becomes saturated with the ligand, the heat change per injection diminishes. The resulting data is a plot of heat flow versus time, which can be integrated to yield a binding isotherm.

This isotherm is then fitted to a binding model to extract the thermodynamic parameters. sci-hub.se The enthalpy change (ΔH) provides insight into the role of hydrogen bonds and van der Waals interactions, while the entropy change (ΔS) reflects changes in the system's disorder, often driven by hydrophobic interactions and conformational changes. utwente.nl

Illustrative Research Findings:

To complement the kinetic data from SPR, the interaction between this compound and Protein Kinase X was analyzed using ITC. The results indicate that the binding is primarily enthalpy-driven, suggesting that hydrogen bonding and van der Waals forces are the major contributors to the stability of the complex. The stoichiometry of approximately 1 indicates a 1:1 binding model.

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Affinity Constant (Kₐ) | 2.1 x 10⁷ M⁻¹ |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (ΔS) | -7.8 cal/mol·K |

Fluorescence Spectroscopy for Ligand-Protein Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study ligand-protein interactions by monitoring changes in the fluorescence properties of a system. nih.gov Interactions can be observed by monitoring the intrinsic fluorescence of the protein, typically from tryptophan and tyrosine residues, or through the use of extrinsic fluorescent probes. springernature.com

A common approach is fluorescence quenching, where the binding of a ligand (quencher) to a protein causes a decrease in the protein's intrinsic fluorescence intensity. researchgate.net In an experiment involving this compound, the compound would be progressively added to a solution of the target protein. The protein's intrinsic fluorescence would be excited (e.g., at 280 nm for tryptophan) and the emission spectrum (typically ~340 nm) recorded after each addition.

The decrease in fluorescence intensity can be analyzed using models such as the Stern-Volmer equation to determine quenching constants and provide information about the binding mechanism (static vs. dynamic quenching). Further analysis can yield the binding constant (Kₐ) and the number of binding sites (n), corroborating data from other techniques like ITC and SPR. nih.gov

Illustrative Research Findings:

The interaction of this compound with Protein Kinase X was investigated by monitoring the quenching of the protein's intrinsic tryptophan fluorescence. A significant, concentration-dependent decrease in fluorescence intensity was observed, indicating a direct interaction. Analysis of the quenching data confirmed a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the compound and the protein.

| Parameter | Value |

|---|---|

| Binding Constant (Kₐ) | 1.8 x 10⁷ M⁻¹ |

| Number of Binding Sites (n) | 1.1 |

| Quenching Mechanism | Static |

Emerging Applications and Future Research Directions

Development of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one as a Molecular Probe

The development of molecular probes is essential for understanding complex biological systems and validating drug-protein interactions. A probe is typically derived from a bioactive molecule by incorporating a reporter tag (e.g., biotin (B1667282), a fluorophore) or a reactive group, allowing for the detection and isolation of its biological targets.

Given its core structure, this compound is a suitable candidate for modification into a molecular probe. The terminal hydroxyl group on the phenoxy ring provides a convenient attachment point for various tags without significantly altering the core scaffold responsible for target engagement. For instance, a biotin tag could be appended via an ether or ester linkage, enabling pull-down experiments to identify binding proteins. Similarly, attaching a fluorescent dye would allow for visualization of the compound's subcellular localization through microscopy. This approach has been successfully used to convert other small molecule inhibitors into probes to study their mechanism of action and validate target engagement within cells. nih.govtorontomu.ca The development of such a probe for this compound would be a critical step in elucidating its specific biological functions and molecular targets.

Exploration of Novel Synthetic Methodologies and Scalability Challenges

The synthesis of pyridinone derivatives typically involves established methods such as the cyclic condensation of two precursor compounds or the modification of a pre-existing pyridine (B92270) ring. nih.gov For a molecule like this compound, a key synthetic step would be the formation of the diaryl ether bond, which can be challenging.

Modern synthetic chemistry offers several advanced methodologies that could be explored for more efficient and scalable synthesis. One-pot multicomponent reactions, such as the Ugi–Zhu reaction, have been utilized to construct complex heterocyclic scaffolds like pyrrolo[3,4-b]pyridin-5-ones efficiently. mdpi.com Applying similar principles could streamline the assembly of the 5-aryloxy-pyridinone core. Furthermore, catalyst-driven processes, perhaps using microwave irradiation to accelerate reaction times, could improve yields and reduce waste. mdpi.com

However, scalability presents significant challenges. Issues that may need to be addressed include:

Cost of Starting Materials: The availability and cost of functionalized precursors can impact the economic feasibility of large-scale production.

Reaction Conditions: Transitioning from laboratory-scale microwave heating to large-scale reactor conditions requires careful optimization to maintain efficiency and safety.

Purification: The removal of catalysts and byproducts can become more complex and costly at a larger scale, necessitating the development of robust purification protocols.

Regioselectivity: Ensuring the correct placement of substituents on the pyridinone ring is crucial and can be a significant hurdle in multi-step syntheses.

Advanced Computational Modeling for Next-Generation Analogues

Computational modeling is an indispensable tool in modern drug discovery, accelerating the design and optimization of new chemical entities. mdpi.com For this compound, computational approaches can guide the development of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.

Key computational techniques that can be applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. jmbfs.org By modeling the interactions of this compound with a putative target, researchers can identify key binding interactions and propose structural modifications to enhance affinity. frontiersin.orgjmbfs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. A QSAR model for a series of pyridinone analogues could predict the activity of newly designed compounds before their synthesis.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of a molecule, helping to understand its reactivity and interaction mechanisms at a quantum level. mdpi.com This can be used to predict sites of metabolism or design molecules with specific electronic characteristics. researchgate.net

These modeling techniques allow for the virtual screening of thousands of potential analogues, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. jmbfs.org

Systems Biology Approaches to Map Comprehensive Biological Impacts

While traditional drug discovery often focuses on a single target, systems biology aims to understand the broader effects of a compound on the complex network of interactions within a cell or organism. mdpi.com A systems biology approach for this compound would move beyond a one-drug, one-target paradigm to create a comprehensive map of its biological impacts.

Methodologies could include:

Metabolomics: Analyzing changes in the cellular metabolome following treatment with the compound can reveal its impact on metabolic pathways. nih.govprinceton.edu This is particularly relevant for understanding the downstream functional consequences of target engagement.

Transcriptomics: Measuring changes in gene expression (e.g., via RNA-seq) can provide a global view of the cellular response to the compound, highlighting which signaling pathways are activated or inhibited.

These approaches can provide a holistic understanding of the compound's mechanism of action and help identify biomarkers to monitor its activity in preclinical and clinical settings. mdpi.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. astrazeneca.comquantumzeitgeist.com Integrating AI/ML can significantly accelerate the discovery and optimization of analogues of this compound.

| AI/ML Application | Description | Potential Impact on Pyridinone Research |

| Virtual Screening | AI models can screen massive virtual libraries of compounds to identify those likely to be active against a specific target, far faster than physical screening. nih.gov | Rapidly identify novel pyridinone scaffolds with high predicted binding affinity. |

| ADMET Prediction | ML algorithms can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties from its structure alone. nih.govmdpi.com | Prioritize the synthesis of analogues with favorable drug-like properties, reducing late-stage failures. |

| Generative Models | Deep learning models can design entirely new molecules with desired properties, exploring chemical space that has not yet been synthesized. princeton.edumdpi.com | Generate novel pyridinone derivatives optimized for potency and selectivity against a specific target. |

| Synthesis Prediction | AI tools can predict viable synthetic routes for novel compounds, helping chemists plan and execute their synthesis more efficiently. astrazeneca.com | Accelerate the Design-Make-Test-Analyze (DMTA) cycle for new pyridinone analogues. |

Unexplored Chemical Space and Structural Modifications

The chemical space around the this compound scaffold is vast and largely unexplored. Systematic structural modifications can lead to the discovery of analogues with novel biological activities or improved properties. The pyridinone core offers multiple positions for derivatization, allowing for fine-tuning of its physicochemical and pharmacological characteristics. nih.gov

| Modification Site | Potential Modification | Rationale |